molecular formula C11H18Cl2N2 B1419349 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride CAS No. 1171622-85-7

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride

Cat. No.: B1419349
CAS No.: 1171622-85-7
M. Wt: 249.18 g/mol
InChI Key: UROMDQAZHRTFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride typically involves the reaction of indoline with 2-bromoethylamine hydrobromide. The reaction is carried out in the presence of a base such as sodium hydroxide in a suitable solvent like ethanol. The product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce various indoline derivatives .

Scientific Research Applications

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-indol-1-yl)ethanamine
  • 1-(2-aminoethyl)-2-methylindoline
  • 2-(2-methyl-1H-indol-1-yl)ethanamine

Uniqueness

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2-methyl-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12;;/h2-5,9H,6-8,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROMDQAZHRTFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride
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2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride
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2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride
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2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride
Reactant of Route 5
2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride
Reactant of Route 6
2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride

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